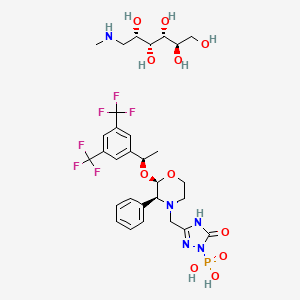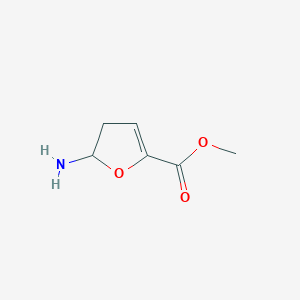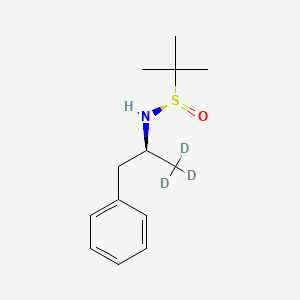
(R)-N-(tert-Butanesulfinyl) Levamfetamine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 is a chiral compound that belongs to the class of substituted amphetamines. It is a deuterated analog of Levamfetamine, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can affect the compound’s pharmacokinetics and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as ®-Levamfetamine and tert-butanesulfinamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent. The reaction temperature and time are optimized to achieve the desired product.
Purification: The crude product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 has various scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can affect its binding affinity and metabolic stability, leading to differences in its pharmacological effects compared to non-deuterated analogs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Levamfetamine: The non-deuterated analog of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3.
Deuterated Amphetamines: Other deuterated analogs of amphetamines with similar structures.
Uniqueness
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetics. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H21NOS |
|---|---|
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
(R)-2-methyl-N-[(2S)-1,1,1-trideuterio-3-phenylpropan-2-yl]propane-2-sulfinamide |
InChI |
InChI=1S/C13H21NOS/c1-11(14-16(15)13(2,3)4)10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3/t11-,16+/m0/s1/i1D3 |
InChI-Schlüssel |
AAJCHDUBGCOPIH-NTAFTGLPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](CC1=CC=CC=C1)N[S@](=O)C(C)(C)C |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)

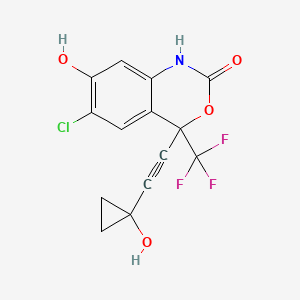
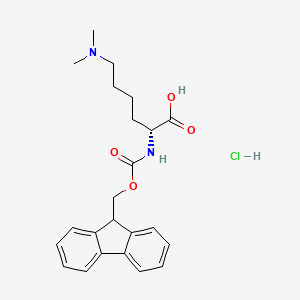
![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)


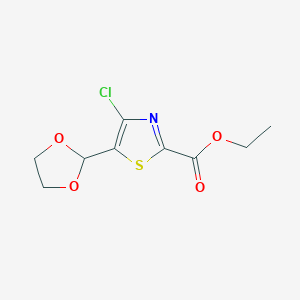
![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
![methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13845785.png)
![2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide](/img/structure/B13845787.png)
